molecular formula C12H16N2O2 B14814233 2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide CAS No. 1243353-41-4

2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide

Cat. No.: B14814233
CAS No.: 1243353-41-4
M. Wt: 220.27 g/mol
InChI Key: KWPQVOOFXPJTEU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminomethyl group and the cyclopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and binding affinity. The benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound has a similar aminomethyl group but lacks the benzamide and cyclopropoxy groups.

    2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in the presence of a hydroxyl group instead of the cyclopropoxy group.

Uniqueness

2-(Aminomethyl)-5-cyclopropoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropoxy group enhances its stability, while the benzamide core allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1243353-41-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)11-6-10(16-9-4-5-9)3-2-8(11)7-13/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15)

InChI Key

KWPQVOOFXPJTEU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2CC2)CN

Origin of Product

United States

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